molecular formula C6H7ClN2O B14856261 2-(Aminomethyl)-6-chloropyridin-4-OL

2-(Aminomethyl)-6-chloropyridin-4-OL

Cat. No.: B14856261
M. Wt: 158.58 g/mol
InChI Key: CWNCPLIUWXHIBD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-chloropyridin-4-ol is a multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a chloropyridine core, a prevalent scaffold in pharmaceuticals, substituted with both a hydroxy group and an aminomethyl group, making it a valuable intermediate for constructing more complex molecules . The presence of multiple functional handles allows for diverse chemical modifications, enabling researchers to explore structure-activity relationships (SAR) and develop targeted therapeutic agents. While specific biological data for this compound may be limited, its structural features are highly relevant. Chlorinated heterocycles are integral to more than 250 FDA-approved drugs, and the 2-aminopyridine motif is a common pharmacophore . Compounds with similar structures, such as 2-(Aminomethyl)-5-chloropyridin-4-ol (CAS 1393573-27-7) and other chlorinated pyridine derivatives, are frequently employed in the synthesis of potential inhibitors for various kinases and signaling pathways, including CSF-1R and SHP2, which are key targets in oncology research . The 6-chloro group is typically a site for nucleophilic substitution, while the aminomethyl group can be used to introduce amide or sulfonamide linkages, facilitating its incorporation into larger molecular architectures. This chemical is intended for research applications only. As with similar compounds, it requires careful handling and storage in an inert atmosphere at 2-8°C to ensure stability . Researchers are encouraged to consult the relevant safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-(aminomethyl)-6-chloro-1H-pyridin-4-one

InChI

InChI=1S/C6H7ClN2O/c7-6-2-5(10)1-4(3-8)9-6/h1-2H,3,8H2,(H,9,10)

InChI Key

CWNCPLIUWXHIBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)Cl)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-chloropyridin-4-OL can be achieved through several methods. One common approach involves the reaction of 6-chloropyridin-4-OL with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 2nd position. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-chloropyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the aminomethyl group to a primary amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Aminomethyl)-6-chloropyridin-4-one.

    Reduction: Formation of 2-(Aminomethyl)-6-chloropyridin-4-amine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-6-chloropyridin-4-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-chloropyridin-4-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom and hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Aminomethyl)-6-chloropyridin-4-OL with structurally related compounds, focusing on substituent effects, toxicity, and regulatory status:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Toxicity Profile Regulatory Status
This compound Pyridin-4-ol 2-aminomethyl, 6-Cl, 4-OH Not explicitly reported (inferred risks) Not specified in evidence
2-Amino-4-chloropyridine Pyridine 2-amino, 4-Cl Limited data; likely irritant Listed in commercial catalogs
2-(Chloromethyl)-6-methylpyrimidin-4-ol Pyrimidin-4-ol 2-chloromethyl, 6-methyl No SDS data available Commercially available
2-Amino-5-chloro-6-methylpyrimidin-4-one Pyrimidin-4-one 2-amino, 5-Cl, 6-methyl Causes skin burns, eye damage GHS-classified
2-Aminomethylpiperidine Piperidine 2-aminomethyl Skin/eye irritation, burns SARA 311/312 not applicable

Key Comparisons:

Core Structure Differences Pyridin-4-ol vs. Pyridine/Pyrimidine: The hydroxyl group in the target compound enhances acidity (pKa ~4–6 for pyridinols vs. Pyrimidin-4-one vs. Pyridin-4-ol: Pyrimidinones (e.g., 2-amino-5-chloro-6-methylpyrimidin-4-one) exhibit tautomerism and increased electron deficiency, making them more reactive in nucleophilic substitutions compared to pyridinols .

Substituent Effects Aminomethyl vs. Amino: The aminomethyl group (–CH2NH2) in the target compound introduces greater steric bulk and flexibility compared to simple amino (–NH2) groups in analogs like 2-amino-4-chloropyridine. This may influence binding affinity in biological systems or coordination with metal ions .

Toxicity and Safety Compounds with aminomethyl/amino groups (e.g., 2-aminomethylpiperidine) are frequently associated with skin/eye irritation and burns due to their basicity and nucleophilic reactivity . Chlorinated pyrimidinones (e.g., 2-amino-5-chloro-6-methylpyrimidin-4-one) are explicitly classified under GHS for causing skin burns, suggesting similar hazards for the target compound if hydroxyl or aminomethyl groups enhance reactivity .

Regulatory Status While 2-aminomethylpiperidine is exempt from SARA 311/312 reporting , chlorinated pyrimidinones and pyridines often require hazard communication under GHS or regional regulations due to their irritant properties .

Research Implications and Limitations

The absence of direct data on this compound necessitates cautious extrapolation from structural analogs. Future studies should prioritize:

  • Experimental determination of pKa, solubility, and stability.
  • Toxicological assays to confirm inferred hazards (e.g., skin/eye irritation).
  • Exploration of synthetic applications, leveraging its unique substituent combination for catalysis or medicinal chemistry.

Q & A

Q. What synthetic routes are recommended for preparing 2-(Aminomethyl)-6-chloropyridin-4-OL?

  • Methodological Answer : A multi-step synthesis can be designed using nucleophilic substitution and functional group protection. For example:

Chlorination : Start with a pyridin-4-ol precursor. Introduce chlorine at the 6-position via electrophilic aromatic substitution using Cl2/FeCl3.

Aminomethylation : React the chlorinated intermediate with formaldehyde and ammonium chloride under Mannich-like conditions to install the aminomethyl group at the 2-position.

Purification : Use column chromatography (silica gel, eluent: CH2Cl2/MeOH) or recrystallization (ethanol/water) for isolation.
Yield optimization may require temperature control (e.g., 60–80°C) and inert atmosphere (N2) to prevent oxidation .

Q. Which spectroscopic methods are effective for characterizing this compound?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Dissolve the compound in DMSO-<i>d</i>6. Key signals include:
  • Hydroxyl proton (δ 10.2–11.5 ppm, broad singlet).
  • Aminomethyl protons (δ 3.8–4.2 ppm, multiplet due to NH2 coupling).
  • Aromatic protons (δ 6.5–8.0 ppm, dependent on substitution pattern) .
  • IR Spectroscopy : Look for O–H stretch (~3200 cm<sup>−1</sup>), N–H bend (~1600 cm<sup>−1</sup>), and C–Cl stretch (~750 cm<sup>−1</sup>) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]<sup>+</sup> at <i>m/z</i> 173.04 (calculated for C6H7ClN2O).

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.
  • Storage : Keep in a cool, dry place (<25°C) in amber glass vials to prevent photodegradation.
  • Disposal : Neutralize with dilute HCl (for amine groups) before disposing as hazardous waste .

Advanced Research Questions

Q. How can biocatalytic methods be applied to synthesize this compound?

  • Methodological Answer : Utilize whole-cell biocatalysts (e.g., <i>Burkholderia</i> sp. MAK1) for regioselective hydroxylation or amination.
  • Step 1 : Optimize growth medium (pH 7.0, 30°C) for microbial activity.
  • Step 2 : Feed 6-chloropyridine derivatives as substrates. Monitor conversion via HPLC.
  • Step 3 : Isolate the product using centrifugal partition chromatography.
    This approach avoids harsh reagents and improves enantioselectivity, though yields may require strain engineering .

Q. What strategies resolve contradictions in <sup>1</sup>H NMR data during structural confirmation?

  • Methodological Answer :
  • Decoupling Experiments : Irradiate NH2 protons to simplify splitting patterns in the aminomethyl group.
  • Variable Temperature NMR : Heat the sample to 50°C to reduce hydrogen bonding effects on the hydroxyl proton.
  • 2D NMR (COSY, HSQC) : Map coupling between aromatic protons and adjacent substituents .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters like temperature (40–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation).
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining yield .
  • Additives : Use molecular sieves to absorb byproducts (e.g., H2O in amination reactions).

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